molecular formula C17H19FN4O4 B14441589 7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 74274-70-7

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B14441589
CAS No.: 74274-70-7
M. Wt: 362.4 g/mol
InChI Key: CSUSELSGHPUGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound known for its antibacterial properties. It is a member of the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections by inhibiting bacterial DNA gyrase, a type II topoisomerase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the naphthyridine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions.

    Acetylation of the piperazine ring: This step involves the use of acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, a type II topoisomerase enzyme. It binds to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which provides a balance between potency and safety. Its acetylpiperazine moiety enhances its antibacterial activity and pharmacokinetic properties .

Properties

CAS No.

74274-70-7

Molecular Formula

C17H19FN4O4

Molecular Weight

362.4 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H19FN4O4/c1-3-20-9-12(17(25)26)14(24)11-8-13(18)16(19-15(11)20)22-6-4-21(5-7-22)10(2)23/h8-9H,3-7H2,1-2H3,(H,25,26)

InChI Key

CSUSELSGHPUGHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCN(CC3)C(=O)C)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.